molecular formula C3H6F2O2 B12097696 3,3-Difluoropropane-1,2-diol

3,3-Difluoropropane-1,2-diol

Cat. No.: B12097696
M. Wt: 112.08 g/mol
InChI Key: JPAVBODQAQRIMW-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Organic Compounds in Scientific Disciplines

Fluorinated organic compounds have garnered immense interest in fields ranging from medicinal chemistry and agrochemicals to materials science. tandfonline.comnih.govmdpi.com The introduction of fluorine atoms into an organic scaffold can dramatically alter a molecule's physical, chemical, and biological properties. tandfonline.com This is attributed to fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond. tandfonline.com Consequently, fluorination can enhance metabolic stability, improve binding affinity to biological targets, and modify the lipophilicity and bioavailability of drug candidates. tandfonline.comucj.org.ua In materials science, fluorinated compounds are integral to the development of advanced polymers and liquid crystals with unique thermal and electronic properties. researchgate.netacs.orgnih.gov

Structural Characteristics and Nomenclature of 3,3-Difluoropropane-1,2-diol

The precise structure of this compound is fundamental to its utility in chemical synthesis.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . evitachem.comnus.edu.sg It possesses the molecular formula C3H6F2O2 , indicating a three-carbon chain with two fluorine atoms and two hydroxyl groups. evitachem.comnus.edu.sg

Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
Molecular Formula C3H6F2O2
Molecular Weight 112.08 g/mol
CAS Number (Racemate) 1780708-24-8 synquestlabs.combldpharm.com

This compound is a chiral molecule due to the presence of a stereocenter at the second carbon atom, which is bonded to four different groups: a hydrogen atom, a hydroxyl group, a hydroxymethyl group (-CH2OH), and a difluoromethyl group (-CHF2). This chirality means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (R)-3,3-Difluoropropane-1,2-diol and (S)-3,3-Difluoropropane-1,2-diol. evitachem.com The synthesis of enantiomerically pure forms is crucial, as the biological activity and material properties of chiral molecules are often dependent on their specific stereochemistry. ucj.org.ua

Enantiomers of this compound

EnantiomerIUPAC NameCAS Number
(R)-enantiomer (2R)-3,3-difluoropropane-1,2-diol1026908-13-3 evitachem.comsynquestlabs.com
(S)-enantiomer (2S)-3,3-difluoropropane-1,2-diol1931931-82-6 synquestlabs.com

Overview of Research Trajectories for Fluorinated Diols

Research involving fluorinated diols, including this compound, is primarily focused on their application as versatile building blocks in asymmetric synthesis and materials science.

The enantiopure forms of this compound are of particular interest in medicinal chemistry. evitachem.com They serve as valuable starting materials for the synthesis of more complex chiral molecules, where the defined stereocenter of the diol is carried through to the final product. nih.govrsc.org A common synthetic route to produce these chiral diols is the asymmetric reduction of 3,3-difluoroacetone using chiral catalysts. evitachem.com The resulting chiral diol can then undergo further chemical transformations, such as oxidation or substitution of the hydroxyl groups, to create a variety of derivatives for drug discovery programs. evitachem.com The presence of the difluoromethyl group is often sought to enhance the metabolic stability or binding affinity of a potential drug molecule. tandfonline.com

In the field of materials science, fluorinated diols are utilized in the synthesis of specialty polymers and liquid crystals. researchgate.netacs.org The incorporation of fluorine can lead to materials with desirable properties such as increased thermal stability and hydrophobicity. Chiral fluorinated diols can be used to create chiral liquid crystals, which are essential components in advanced display technologies. researchgate.nettandfonline.com For instance, chiral diols can serve as the core of symmetric liquid crystal dimers, influencing the mesomorphic phase and thermal properties of the resulting material. researchgate.nettandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-difluoropropane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F2O2/c4-3(5)2(7)1-6/h2-3,6-7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAVBODQAQRIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,3 Difluoropropane 1,2 Diol

Strategies for Carbon-Fluorine Bond Introduction

The creation of the gem-difunctional C-F bond is a critical step in the synthesis of 3,3-Difluoropropane-1,2-diol. Methodologies generally involve either the direct fluorination of a suitable precursor or the use of building blocks that already contain the difluoromethyl group.

Precursor Fluorination Approaches

One major strategy involves the deoxygenative fluorination of carbonyl compounds or the fluorination of their derivatives. Ketones, aldehydes, and their corresponding dithioacetals or dithioketals can serve as effective precursors.

Deoxygenative Fluorination: Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are widely used for the conversion of carbonyl groups to gem-difluoro groups. scribd.com The high affinity of sulfur for oxygen provides the thermodynamic driving force for this transformation. acs.org For instance, a precursor like 1-hydroxyacetone can, in principle, be fluorinated at the C2 position, although selectivity and protection of the hydroxyl groups are key considerations.

Fluorination of Dithioacetals/Dithioketals: An alternative two-step procedure involves converting the precursor ketone or aldehyde into a 1,3-dithiolane (B1216140) or 1,3-dithiane. This intermediate is then treated with a combination of a bromine source, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), and a fluoride (B91410) source like pyridinium (B92312) poly(hydrogen fluoride), to yield the gem-difluoro compound. iaea.org This method proceeds through bromosulfonium ion intermediates that are subsequently trapped by fluoride. iaea.org

Electrophilic Fluorination: Another approach is the direct electrophilic fluorination of a ketone precursor. Reagents like Selectfluor® (F-TEDA-BF4) can be used to convert enolates or enol ethers into α,α-difluoro ketones. nih.gov For example, a protected form of 1-hydroxyacetone could be subjected to a double fluorination reaction using an electrophilic fluorine source to install the gem-difluoro moiety before subsequent reduction. nih.gov

Enantioselective Asymmetric Reduction of Fluorinated Precursors

Achieving high enantiomeric purity in the final diol product is paramount for its application in creating chiral molecules. The most common and effective route is the asymmetric reduction of a prochiral fluorinated ketone precursor, such as 3,3-difluoro-1-hydroxyacetone or its protected derivatives. core.ac.uk

Transition metal-catalyzed asymmetric hydrogenation and asymmetric transfer hydrogenation are powerful tools for the enantioselective reduction of ketones. core.ac.uk Catalysts based on rhodium and palladium, featuring chiral ligands, have demonstrated significant success in this area. acs.orgrsc.org

Rhodium Catalysts: Chiral rhodium(III) complexes, often featuring a tethered diamine ligand and a cyclopentadienyl (B1206354) (Cp) unit, are effective for the asymmetric transfer hydrogenation of various ketones using formic acid/triethylamine as the hydrogen source. acs.orgbohrium.com These catalysts create a well-defined chiral environment that forces the substrate to approach in a specific orientation, leading to high enantioselectivity. acs.org

Palladium Catalysts: Homogeneous palladium catalysts have emerged as viable alternatives to traditional rhodium and ruthenium systems for asymmetric hydrogenation. rsc.org Chiral palladium complexes, often employing bidentate phosphine (B1218219) ligands, can effectively catalyze the reduction of various unsaturated compounds, including ketones, with high enantioselectivity. rsc.orgdicp.ac.cn

The general mechanism for these metal-catalyzed transfer hydrogenations often involves a "metal-ligand cooperative" pathway, where both the metal center and the chiral ligand participate in activating the hydrogen source and the ketone substrate. core.ac.uk

The enantiomeric excess (ee) of the final this compound product is a direct measure of the success of the asymmetric reduction. The choice of metal, chiral ligand, solvent, and hydrogen source all play crucial roles in maximizing enantioselectivity.

Research on the asymmetric transfer hydrogenation of various α-gem-difluorinated ketones has shown that high yields and excellent enantioselectivities are achievable. For example, Rh(III)-catalyzed reductions have been reported to furnish enantioenriched α-gem-difluorinated alcohols with yields up to 98% and enantiomeric excesses often exceeding 99%. bohrium.com

Precursor KetoneCatalyst SystemH-SourceProductYield (%)ee (%)
3,3-DifluorochromanoneRh(III)-diamine ComplexHCOOH/Et₃Ncis-3,3-Difluorochroman-4-ol98>99
3,3-DifluorothiochromanoneRh(III)-diamine ComplexHCOOH/Et₃Ncis-3,3-Difluorothiochroman-4-ol96>99
3,3-Difluoro-dihydroquinolinoneRh(III)-diamine ComplexHCOOH/Et₃Ncis-3,3-Difluoro-1,2,3,4-tetrahydroquinolin-4-ol95>99

Table 1: Examples of Rh(III)-catalyzed asymmetric transfer hydrogenation of α,α-difluorinated ketones, demonstrating high yields and enantioselectivities. Data adapted from related studies. bohrium.com

Diastereoselective Synthesis of Related Fluorinated Diols

While the primary focus is on this compound, understanding the synthesis of related fluorinated diols, such as 2,2-difluoropropane-1,3-diols, provides valuable insight into the stereochemical control of reactions involving fluorinated synthons.

Aldol-Reduction Processes Involving Difluoromethyl Ketones

A powerful one-pot strategy for synthesizing fluorinated 1,3-diols involves a tandem aldol (B89426) addition followed by a reduction. This process often starts with difluoromethyl ketones and aldehydes. researchgate.net

A notable example is the direct aldol-reduction process using difluoromethyl aryl ketones and aryl aldehydes in the presence of a base like potassium tert-butoxide. researchgate.net In this reaction, the difluoromethyl ketone is first deprotonated to form an enolate, which then undergoes an aldol addition with an aldehyde. The resulting aldol adduct is subsequently reduced in the same pot. This process has been shown to be highly diastereoselective, preferentially forming anti-2,2-difluoropropane-1,3-diols. researchgate.net

The proposed mechanism suggests that the potassium tert-butoxide acts as both the base for the aldol reaction and as a hydride source for the subsequent reduction of the β-hydroxy ketone intermediate, proceeding through a six-membered transition state. researchgate.net

Difluoromethyl KetoneAldehydeProduct (anti-diol)Yield (%)Diastereomeric Ratio (anti:syn)
1-(4-Chlorophenyl)-2,2-difluoroethan-1-one4-Chlorobenzaldehyde1,3-Bis(4-chlorophenyl)-2,2-difluoropropane-1,3-diol79>98:2
1-(4-Methoxyphenyl)-2,2-difluoroethan-1-one4-Methoxybenzaldehyde2,2-Difluoro-1,3-bis(4-methoxyphenyl)propane-1,3-diol65>98:2
1-(4-Nitrophenyl)-2,2-difluoroethan-1-one4-Nitrobenzaldehyde2,2-Difluoro-1,3-bis(4-nitrophenyl)propane-1,3-diol75>98:2

Table 2: Diastereoselective synthesis of anti-2,2-difluoropropane-1,3-diols via a one-pot aldol-reduction process. researchgate.net

Utilization of Difluoromethylene Dianion Equivalents

The concept of a difluoromethylene dianion equivalent (“CF₂²⁻”) offers a powerful strategy for constructing molecules containing a difluoromethylene group. wiley.com While direct synthesis of this compound using this method is not prominently documented, the synthesis of the related isomer, anti-2,2-difluoropropane-1,3-diols, provides a clear illustration of this chemical principle. wiley.comcas.cn

Difluoromethyl phenyl sulfone has been successfully employed as a selective difluoromethylene dianion synthon. wiley.com In this methodology, the sulfone reacts with a base, such as potassium tert-butoxide (tBuOK), and two equivalents of an aldehyde. cas.cn The reaction proceeds through a proposed mechanism involving the initial formation of an α-sulfonyl carbanion, which attacks the first aldehyde molecule. A subsequent base-induced S-C bond cleavage releases a dianion intermediate that attacks a second aldehyde molecule, ultimately leading to the formation of symmetrical or unsymmetrical anti-2,2-difluoropropane-1,3-diols after hydrolysis. wiley.comresearchgate.net This one-pot process demonstrates high diastereoselectivity, which is attributed to an intramolecular charge-charge repulsion effect rather than traditional steric control models. wiley.com

This approach is particularly noteworthy as it circumvents the need to prepare α,α-difluoro-β-hydroxy ketone precursors, which is a drawback of other methods like the Meerwein–Pondorff–Verley reduction. cas.cn The ability to synthesize unsymmetrical diols is another significant advantage; this can be achieved by first isolating the intermediate alcohol formed after the addition of the first aldehyde, followed by activation with a base and reaction with a second, different aldehyde. wiley.com

Table 1: Synthesis of Symmetrical anti-2,2-Difluoropropane-1,3-diols using Difluoromethyl Phenyl Sulfone cas.cn

EntryStarting AldehydeProductYield (%)anti/syn Ratio
1Benzaldehyde1,3-Diphenyl-2,2-difluoropropane-1,3-diol8594:6
2p-Chlorobenzaldehyde1,3-Bis(4-chlorophenyl)-2,2-difluoropropane-1,3-diol9092:8
3p-Methylbenzaldehyde1,3-Bis(4-methylphenyl)-2,2-difluoropropane-1,3-diol8894:6
4p-Methoxybenzaldehyde1,3-Bis(4-methoxyphenyl)-2,2-difluoropropane-1,3-diol8693:7

Hydroformylation of Fluorinated Olefins as a Building Block Strategy

Hydroformylation of fluorinated alkenes stands as an efficient method for creating fluorinated building blocks suitable for synthesizing more complex, biologically active molecules. d-nb.info This strategy involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an olefin. The application of this reaction to 1,1-difluoroethylene would, in principle, yield 3,3-difluoropropanal, a direct precursor to this compound via subsequent hydroxylation.

However, research into the hydroformylation of fluorinated olefins has revealed significant challenges. d-nb.info The presence of fluorine substituents has a remarkable influence on catalyst activity and selectivity. d-nb.info Specifically for 1,1-difluoroethylene, attempts to develop an effective hydroformylation process using various rhodium complexes and a range of ligands and reaction conditions resulted in very low hydroformylation activity. d-nb.info While cobalt-catalyzed hydroformylation of other highly fluorinated olefins like tetrafluoroethylene (B6358150) has been reported, it requires harsh reaction conditions and gives low yields. d-nb.info

Despite the current limitations, hydroformylation remains a strategically important approach. The resulting aldehyde from a successful reaction would be a versatile intermediate. For instance, the 3,3-difluoropropanal product could be converted to this compound through an alpha-hydroxylation reaction, making further research into overcoming the low catalyst activity a valuable endeavor.

Table 2: Research Findings on Hydroformylation of 1,1-Difluoroethylene d-nb.info

SubstrateCatalyst SystemKey ObservationPotential Product
1,1-DifluoroethyleneRhodium complexes with various monodentate and bidentate ligandsVery low hydroformylation activity observed across a wide range of conditions.3,3-Difluoropropanal

Derivatization from Related Difluorinated Propane (B168953) Frameworks

A practical and effective route to this compound involves the chemical modification of other readily available difluorinated propane compounds. This approach leverages existing frameworks and transforms them into the target diol through well-established reactions.

One of the most direct methods reported is the asymmetric reduction of 3,3-difluoroacetone. evitachem.com This reaction converts the ketone functional group into a secondary alcohol, forming the 1,2-diol structure. The use of chiral catalysts is crucial in this process to ensure high enantiomeric purity, leading to the synthesis of specific enantiomers such as (R)-3,3-difluoropropane-1,2-diol. evitachem.com This method is advantageous as it builds the chiral center of the diol in a controlled manner.

Another example of derivatization, albeit for the 2,2-difluoro-1,3-diol isomer, involves starting with a non-fluorinated propane backbone and introducing the fluorine atoms. The synthesis of 2,2-difluoro-1,3-propanediol can be achieved through methods such as the reaction of 1,3-propanediol (B51772) with a fluorinating agent or by the hydrolysis of fluorinated esters. ontosight.ai While this applies to a different isomer, it demonstrates the broader principle of creating difluorinated diols by modifying existing propane frameworks. Similarly, derivatization can involve the transformation of one functional group into another on an already fluorinated propane chain, such as the conversion of 2,2-difluoropropane-1,3-diamine (B3106489) to the corresponding diol. nih.govnih.gov

Table 3: Synthesis via Derivatization of a Difluorinated Propane Framework evitachem.com

Starting MaterialReaction TypeKey Reagents/CatalystsProduct
3,3-DifluoroacetoneAsymmetric ReductionChiral catalysts (e.g., metal catalysts like palladium or rhodium), Hydrogen gas(R)-3,3-Difluoropropane-1,2-diol

Comprehensive Spectroscopic and Structural Elucidation of 3,3 Difluoropropane 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3,3-difluoropropane-1,2-diol, a combination of ¹H and ¹⁹F NMR would be essential to confirm its constitution and stereochemistry.

In a ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the protons on the carbon backbone. The molecule has three such protons: two diastereotopic protons on the C1 carbon (CH₂OH) and one proton on the C2 carbon (CHOH). The difluoromethyl group (CHF₂) has a single proton at the C3 position. The hydroxyl protons would also give rise to signals, though their chemical shifts can be highly variable depending on the solvent, concentration, and temperature, and they may appear as broad singlets.

The ¹⁹F NMR spectrum is often simpler for this compound as the two fluorine atoms are chemically equivalent, which would result in a single resonance. researchgate.net However, this signal would be split by the neighboring protons, providing crucial information about the connectivity of the molecule. The large chemical shift range of ¹⁹F NMR is particularly useful for resolving fluorinated species in a mixture. mdpi.com

The spin-spin coupling patterns in the ¹H and ¹⁹F NMR spectra are critical for confirming the structure of this compound.

¹H NMR:

The proton on C3 (CHF₂) would appear as a triplet due to coupling with the two adjacent fluorine atoms (²JHF).

The proton on C2 (CHOH) would be split by the proton on C3 (³JHH) and the two diastereotopic protons on C1 (³JHH), resulting in a complex multiplet.

The two protons on C1 (CH₂OH) are diastereotopic due to the adjacent chiral center at C2. They would likely appear as two separate multiplets, each coupled to the proton on C2 (³JHH) and to each other (geminal coupling, ²JHH).

The hydroxyl protons, if not exchanging rapidly, could show coupling to the adjacent protons on the carbon backbone.

¹⁹F NMR:

The two equivalent fluorine atoms would exhibit a doublet of doublets due to coupling to the geminal proton on C3 (²JFH) and the vicinal proton on C2 (³JFH). The magnitude of these coupling constants provides valuable structural information. acs.orgresearchgate.net

The chemical shifts are influenced by the electronegative fluorine and oxygen atoms. The proton of the CHF₂ group would be expected at a significantly downfield-shifted position due to the strong deshielding effect of the two fluorine atoms. The protons on C1 and C2 would also be shifted downfield due to the adjacent hydroxyl groups.

A hypothetical ¹H and ¹⁹F NMR data table based on general principles is presented below.

Atom ¹H Chemical Shift (ppm) ¹H Multiplicity ¹⁹F Chemical Shift (ppm) ¹⁹F Multiplicity
H on C1 (a)~3.6-3.8dddN/AN/A
H on C1 (b)~3.6-3.8dddN/AN/A
H on C2~3.9-4.2mN/AN/A
H on C3~5.8-6.2tN/AN/A
OH on C1Variablebr sN/AN/A
OH on C2Variablebr sN/AN/A
F on C3N/AN/A~-120 to -130dd

Note: This table is predictive and not based on experimental data.

For a racemic mixture of this compound, the ¹H and ¹³C NMR spectra would not distinguish between the two enantiomers. To determine the enantiomeric ratio, a chiral derivatizing agent or a chiral solvating agent would be necessary to convert the enantiomers into diastereomers, which would then be distinguishable by NMR, exhibiting separate sets of signals. researchgate.net

If diastereomers of a derivative of this compound were to be synthesized, their ratio could be directly determined by integration of the distinct signals in the ¹H or ¹⁹F NMR spectrum.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of C₃H₆F₂O₂ (112.08 g/mol ). High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O), and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). The presence of fluorine atoms would also influence the fragmentation, potentially leading to the loss of HF or fluorinated fragments.

A predicted table of major mass spectral fragments is provided below.

m/z Possible Fragment Notes
112[C₃H₆F₂O₂]⁺Molecular Ion
94[C₃H₄F₂O]⁺Loss of H₂O
81[C₂H₂F₂O]⁺Alpha-cleavage with loss of CH₂OH
63[C₂H₄FO]⁺Cleavage with loss of CHF₂
51[CHF₂]⁺Difluoromethyl cation

Note: This table is predictive and not based on experimental data.

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, would provide information about the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups, indicative of hydrogen bonding. C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region. Strong absorptions in the 1000-1200 cm⁻¹ region would be characteristic of the C-F and C-O stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. aps.orgedinst.com While O-H stretching is often weak in Raman, the C-F and C-C backbone vibrations would be readily observable. Studies on other fluorinated diols have utilized Raman spectroscopy to investigate their hydration shells. bldpharm.com

A table of expected characteristic vibrational frequencies is presented below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-HStretching3200-3600 (broad)
C-HStretching2850-3000
C-OStretching1000-1200
C-FStretching1000-1200

Note: This table is predictive and not based on experimental data.

Advanced X-ray Diffraction Studies of Crystalline Derivatives (if applicable)

As this compound is a liquid at room temperature, X-ray diffraction studies would require the formation of a suitable crystalline derivative or analysis at low temperatures. sigmaaldrich.com If a crystalline derivative were prepared, single-crystal X-ray diffraction could provide the definitive three-dimensional structure of the molecule. mdpi.com This would unambiguously determine the bond lengths, bond angles, and torsion angles, providing insight into the preferred conformation in the solid state. Such data would be invaluable for understanding the effects of the gem-difluoro group on the molecular geometry and intermolecular interactions, such as hydrogen bonding networks. To date, no such studies have been reported in the scientific literature for this compound or its derivatives.

Computational Chemistry and Conformational Analysis of 3,3 Difluoropropane 1,2 Diol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are indispensable tools for elucidating the intricate details of molecular structures and their associated energies. For a molecule like 3,3-Difluoropropane-1,2-diol, these methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and energetics of fluorinated organic compounds. DFT calculations, particularly using hybrid functionals like B3LYP or M05-2X and M06 with appropriate basis sets (e.g., 6-311+G(d,p) or cc-pVTZ), offer a balance between computational cost and accuracy. nih.gov These methods are employed to optimize the geometries of various possible conformers of this compound and to calculate their relative energies. nih.gov

Key parameters derived from DFT calculations include:

Electron Distribution and Molecular Orbitals: Understanding how the highly electronegative fluorine atoms and the hydroxyl groups influence charge distribution across the molecule.

Thermodynamic Properties: Calculation of properties such as free energies to predict the Boltzmann populations of different conformers at room temperature. nih.gov

Reaction Pathways: Predicting the energetics of potential chemical transformations.

For analogous fluorinated alkanes, DFT calculations have been crucial in determining the relative stabilities of different conformers, which are often influenced by subtle stereoelectronic effects. nih.gov

Ab Initio Methods for Conformational Preferences and Barrier Heights

Ab initio molecular orbital calculations, which are based on first principles without empirical parameterization, are also vital for studying the conformational preferences of molecules like this compound. Methods such as Møller-Plesset perturbation theory (MP2) can provide a higher level of theory for calculating electron correlation effects, which can be important in fluorinated systems. nih.gov

These methods are particularly useful for:

Determining Rotational Barriers: Calculating the energy required to rotate around the C1-C2 and C2-C3 bonds, which defines the energy landscape connecting different conformers.

Validating DFT Results: Comparing results from different levels of theory (e.g., MP2 vs. DFT) to ensure the reliability of the predicted conformational preferences. nih.gov

Analyzing Weak Interactions: Accurately describing non-covalent interactions, such as intramolecular hydrogen bonds, which are critical in determining the most stable conformations. fluoromart.com

Studies on similar small, flexible molecules like cyclopentane-1,2-diol have shown that ab initio calculations can successfully predict the major conformers present in solution. rsc.org

Detailed Conformational Landscape Analysis

The conformational landscape of this compound is shaped by a complex interplay of steric hindrance, stereoelectronic effects, and hydrogen bonding.

Rotational Isomerism and Dihedral Angle Characterization

The flexibility of the propane (B168953) backbone in this compound allows for multiple rotational isomers (conformers). The key dihedral angles that define the conformation are:

O-C1-C2-O: Describes the relative orientation of the two hydroxyl groups.

C1-C2-C3-F: Describes the orientation of the fluoromethyl group relative to the carbon backbone.

In analogous 1,3-difluorinated alkanes, extensive computational studies have characterized the various staggered conformers. acs.org For 1,3-difluoropropane, conformers are often described using gauche (g) and anti (a) notations for the two F-C-C-C dihedral angles. nih.gov The most stable conformers are typically those that minimize steric repulsion while maximizing stabilizing interactions. A similar analysis for this compound would involve exploring the potential energy surface by systematically rotating the key dihedral angles to locate all energy minima.

Influence of Geminal and Vicinal Fluorination on Conformational Bias

The fluorination pattern in this compound has a profound impact on its conformational bias.

Vicinal Relationship (F-C-C-OH): The relationship between the fluorine atoms on C3 and the hydroxyl group on C2 introduces a "gauche effect," a phenomenon where a gauche arrangement of two adjacent electronegative substituents is preferred over the anti conformation. This preference is often attributed to stabilizing hyperconjugative interactions, such as σC-H → σ*C-F. beilstein-journals.org

Geminal Difluorination: The two fluorine atoms on the same carbon (C3) create a strong dipole and influence the steric and electronic environment of the adjacent C2 carbon. This can affect the rotational barrier around the C2-C3 bond.

In studies of 1,3-difluoropropane, the gg(l) conformer (where both F-C-C-C dihedrals are gauche and have the same sign) is found to be the most stable in the gas phase. nih.govacs.org This preference is driven by stabilizing σC–H → σ*C–F interactions. acs.org It is reasonable to predict that similar gauche-favoring interactions will play a significant role in the conformational preference of this compound. The polarity of the solvent is also known to significantly affect the relative energies of conformers in fluorinated alkanes, with more polar solvents often stabilizing conformers with larger dipole moments. nih.govacs.org

The following table, based on DFT calculations for the analogous compound 1,3-difluoropropane, illustrates the relative energies of different conformers in the gas phase. A similar distribution of conformer stabilities would be expected to influence the landscape of this compound.

Conformer of 1,3-difluoropropaneDihedral Angles (F-C-C-C)Relative Energy (kJ/mol)
gg(l)gauche, gauche (like signs)0.00
aganti, gauche2.5
gg(u)gauche, gauche (unlike signs)12.1
aaanti, antiNot an energy minimum
Data adapted from computational studies on 1,3-difluoropropane. acs.org

Intra- and Intermolecular Hydrogen Bonding Interactions

The presence of two hydroxyl groups allows for the formation of hydrogen bonds, which are critical in determining the most stable conformation.

Intramolecular Hydrogen Bonding: A hydrogen bond can form between the hydrogen of one hydroxyl group and the oxygen of the other, creating a five-membered ring-like structure. This interaction typically stabilizes conformers where the O-C1-C2-O dihedral angle is gauche. For an intramolecular hydrogen bond to occur, the hydroxyl groups must be suitably positioned in space. doubtnut.comrsc.org The fluorine atoms can also act as weak hydrogen bond acceptors, potentially leading to a O-H···F interaction, although this is generally less favorable than O-H···O bonds.

Intermolecular Hydrogen Bonding: In the condensed phase (liquid or solid), intermolecular hydrogen bonds between different molecules of this compound will be significant, and can even dominate over intramolecular interactions. These interactions lead to the formation of associated liquids or ordered crystal lattices. researchgate.net

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational landscape of flexible molecules like this compound. While specific MM and MD studies exclusively targeting this compound are not extensively documented in publicly available literature, the conformational behavior of this molecule can be understood by applying established principles from studies on related fluorinated compounds and propanediols. nih.govmdpi.comnih.gov These simulations provide insights into the relative energies of different conformers, the barriers to their interconversion, and their population distribution at thermal equilibrium.

The process of conformational sampling for this compound via MM and MD simulations would begin with the selection of a suitable force field. Force fields are collections of parameters and equations used to calculate the potential energy of a system of atoms. For fluorinated organic molecules, standard force fields like the General Amber Force Field (GAFF) or Optimized Potentials for Liquid Simulations (OPLS) are often used as a starting point. mdpi.comvanderbilt.edu However, accurate modeling of organofluorine compounds can be challenging due to the high electronegativity and unique electronic properties of fluorine, which can lead to stereoelectronic effects not perfectly captured by general parameters. mdpi.comnih.gov Therefore, refinement or re-parameterization of the force field, particularly the torsional parameters and partial atomic charges, is often necessary. This is typically achieved by fitting the MM energies to higher-level quantum mechanical (QM) calculations for a representative set of conformations. mdpi.comunifi.it

Once a reliable force field is established, molecular dynamics simulations can be performed. In an MD simulation, Newton's equations of motion are solved iteratively for each atom in the system, yielding a trajectory that describes how the positions and velocities of the atoms evolve over time. acs.org By simulating the molecule for a sufficient duration (nanoseconds to microseconds), a wide range of its accessible conformations can be sampled. Analysis of the MD trajectory allows for the determination of the probability distribution of key dihedral angles, which define the molecule's conformation.

For this compound, the conformational flexibility is primarily determined by rotation around the C1-C2 and C2-C3 bonds. The key dihedral angles that would be the focus of such a computational analysis are detailed in Table 1.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral Angle Atom Definition Description
τ1 (O-C-C-O) O1-C1-C2-O2 Describes the relative orientation of the two hydroxyl groups.
τ2 (O-C-C-C) O2-C2-C1-H Defines the orientation of the primary hydroxyl group.
τ3 (C-C-C-F) C1-C2-C3-F Describes the orientation of the difluoromethyl group relative to the carbon backbone.

The conformational preferences of this compound are governed by a complex interplay of several factors:

Steric Hindrance: Repulsive van der Waals interactions between bulky groups favor staggered conformations where these groups are far apart.

Intramolecular Hydrogen Bonding: A significant stabilizing interaction can occur between the two hydroxyl groups (O1-H···O2 or O2-H···O1). This interaction is highly dependent on the O-C-C-O dihedral angle and can lock the molecule into specific gauche conformations. researchgate.netacs.org

Gauche Effect: In vicinal difluoroalkanes, there is often a preference for a gauche arrangement of the two fluorine atoms due to hyperconjugative stabilization (σC-H → σ*C-F). wikipedia.orgd-nb.info While this compound has a gem-difluoro group rather than vicinal fluorines, analogous stereoelectronic interactions involving the C-F bonds and adjacent C-O or C-C bonds are expected to influence conformational stability.

MD simulations would allow for the construction of a potential of mean force (PMF) profile along the key dihedral angles, revealing the energy minima corresponding to stable conformers and the energy barriers between them. The relative populations of these conformers can be calculated from their free energies using the Boltzmann distribution. It is anticipated that conformations allowing for an intramolecular hydrogen bond would be significantly populated, especially in non-polar solvents. nih.gov In aqueous solutions, however, intermolecular hydrogen bonding with water molecules could compete with and disrupt the intramolecular hydrogen bond, leading to a different conformational equilibrium, as observed in studies of 1,3-propanediol (B51772). nih.govmdpi.com

Based on these principles, the expected dominant conformers and the key interactions stabilizing them are qualitatively described in Table 2.

Table 2: Expected Dominant Conformers and Stabilizing Interactions for this compound

Conformer Description Key Dihedral Angles Primary Stabilizing Interactions Primary Destabilizing Interactions
Gauche (H-bonded) τ1 ≈ ±60° Intramolecular O-H···O hydrogen bond Minor steric repulsion between hydroxyl groups
Anti (Extended) τ1 ≈ 180° Minimized steric hindrance Absence of intramolecular hydrogen bond

Chemical Reactivity and Derivatization Pathways of 3,3 Difluoropropane 1,2 Diol

Reactions Involving Hydroxyl Functionalities

The primary reaction sites for many transformations of 3,3-Difluoropropane-1,2-diol are the primary and secondary hydroxyl groups. These groups can undergo oxidation, reduction, and substitution, providing pathways to a range of other functionalized fluorinated compounds.

The hydroxyl groups of this compound can be oxidized using standard oxidizing agents. The nature of the product depends on the specific hydroxyl group that reacts and the strength of the oxidant used. Oxidation of the secondary hydroxyl group can yield a ketone, while oxidation of the primary hydroxyl group can lead to an aldehyde or a carboxylic acid. It has been noted that this compound can be oxidized to form difluoroacetone or other derivatives. evitachem.com The oxidation of similar diols, such as 2,2-difluoropropane-1,3-diol, to corresponding carbonyl compounds can be achieved with agents like potassium permanganate (B83412) or chromium trioxide.

Table 1: Potential Oxidation Products of this compound This table is illustrative of potential products based on general oxidation principles of diols.

Oxidizing Agent (Example)Target Hydroxyl GroupProbable Product
PCC (Pyridinium chlorochromate)Secondary (-CHOH)3,3-Difluoro-1-hydroxypropan-2-one
PCC (Pyridinium chlorochromate)Primary (-CH₂OH)3,3-Difluoro-2-hydroxypropanal
KMnO₄ (Potassium permanganate)BothFragmentation or over-oxidation may occur

Reduction reactions of this compound can be employed to remove one or both of the hydroxyl functionalities, leading to simpler fluorinated alcohols or difluoropropane. evitachem.com This deoxygenation can be challenging and often requires converting the hydroxyl groups into better leaving groups first. For instance, conversion to a tosylate or a halide followed by reductive cleavage with a hydride source like lithium aluminum hydride is a common strategy for similar polyols.

The hydroxyl groups are versatile handles for functional group interconversion through substitution reactions. evitachem.com They can be replaced with other functionalities, such as halides or azides, typically after activation. This activation often involves converting the hydroxyl group into a good leaving group, like a tosylate, mesylate, or triflate. Subsequent reaction with a nucleophile can then proceed via an SN2 mechanism. These reactions are crucial for creating diverse derivatives for applications in medicinal chemistry and materials science. evitachem.com For example, in the synthesis of related compounds, diols are reacted with sodium hydroxide (B78521) and benzyl (B1604629) bromide to form benzyl ethers. ethz.ch

Table 2: Examples of Substitution Reactions on Diols This table presents general substitution pathways applicable to diols.

Step 1: ReagentIntermediateStep 2: NucleophileFinal Product Class
TsCl, PyridineTosylateNaN₃ (Sodium azide)Fluoro-azido-propanol
PBr₃ (Phosphorus tribromide)Bromo-diol-Dihalogenated fluoropropane
SOCl₂ (Thionyl chloride)Chloro-diol-Dihalogenated fluoropropane

Reactivity Governed by the Geminal Difluoromethylene Group

The geminal difluoromethylene (CF₂) group is a dominant feature of the molecule's electronic landscape. The high electronegativity of the two fluorine atoms creates a strong electron-withdrawing effect, which significantly influences the reactivity of the rest of the molecule. This CF₂ group is recognized as an isostere and isopolar equivalent of an ethereal oxygen atom, a property often exploited in medicinal chemistry. cas.cn

This strong inductive effect increases the acidity of the neighboring C-H proton at the C2 position, making it more susceptible to deprotonation by a strong base. The resulting carbanion is stabilized by the adjacent fluorine atoms. This principle is utilized in anion relay chemistry (ARC), where an alkoxide formed from a related β-difluoromethylene aldehyde can rearrange to generate a stabilized α-difluoromethylene carbanion, which can then be trapped by an electrophile. nih.govgoogle.com While direct substitution of the fluorine atoms is generally difficult due to the strength of the C-F bond, such reactions have been reported for related compounds like 2,2-difluoro-1,3-propanediol derivatives under specific nucleophilic conditions. smolecule.com

Fragmentation Reactions of 1,2-Diol Derivatives

Derivatives of 1,2-diols can undergo specific fragmentation reactions, which are of interest for the degradation of complex molecules like lignin, a biomass source rich in diol and polyol structures. rsc.org

A notable reaction for 1,2-diol derivatives is a redox-neutral photofragmentation induced by visible light. uni-regensburg.deuni-regensburg.dersc.org This process utilizes a dual catalysis system involving a photocatalyst and a hydrogen atom transfer (HAT) catalyst. rsc.orgresearchgate.net The reaction proceeds via a selective cleavage of the β-C(sp³)–O bond to yield products such as ketones, phenols, or acids. uni-regensburg.deuni-regensburg.de

The proposed mechanism involves the initial transformation of the diol derivative into a corresponding ketone. rsc.org The photocatalyst, upon excitation by visible light, facilitates the reduction of this ketone to a ketyl radical anion. This radical anion intermediate is unstable and undergoes rapid β-C(sp³)–O bond cleavage, leading to the final fragmented products. rsc.org This strategy is advantageous as it can operate without the need for stoichiometric external oxidants or reductants, making it a more atom-economical and sustainable approach for biomass valorization. rsc.org

Table 3: General Scheme for Photo Fragmentation of a 1,2-Diol Derivative

SubstrateCatalysis SystemKey IntermediateProductsReference
1,2-Diol MonoesterPhoto/HAT dual catalysis (e.g., 4CzIPN/Thiol)Ketyl radical anionKetone + Acid rsc.orguni-regensburg.deuni-regensburg.deresearchgate.net
Lignin Model CompoundPhoto/HAT dual catalysisKetyl radical anionKetone + Phenol rsc.orguni-regensburg.deuni-regensburg.deresearchgate.net

The presence of two hydroxyl groups and a geminal difluoro motif imparts a unique chemical character to this compound, making it a valuable building block in the synthesis of more complex fluorinated molecules. Its reactivity is primarily centered around the hydroxyl groups, which can undergo reactions typical of primary and secondary alcohols, leading to a diverse range of cyclic and acyclic derivatives.

Synthesis of Fluorinated Heterocyclic Compounds

The 1,2-diol functionality of this compound is a key structural feature that allows for its direct conversion into five-membered heterocyclic systems. The most prominent of these reactions is the formation of 4-(difluoromethyl)-1,3-dioxolanes through acid-catalyzed condensation with carbonyl compounds.

This reaction, known as acetalization (with aldehydes) or ketalization (with ketones), is a well-established method for protecting 1,2-diols or for creating chiral environments in asymmetric synthesis. organic-chemistry.orgwikipedia.org The process typically involves reacting the diol with an aldehyde or a ketone in the presence of an acid catalyst, such as p-toluenesulfonic acid, and removing the water formed during the reaction to drive the equilibrium towards the product. organic-chemistry.org

The general reaction proceeds as follows:

Figure 1: General reaction scheme for the synthesis of 4-(difluoromethyl)-1,3-dioxolane derivatives from this compound and a carbonyl compound (ketone or aldehyde).

The reaction creates a new five-membered ring containing two oxygen atoms, with the difluoromethyl group positioned at the 4-position of the 1,3-dioxolane (B20135) ring. The substituents from the starting carbonyl compound (R¹ and R²) will be located at the 2-position. This pathway provides a straightforward method for incorporating the difluoromethylpropane backbone into a rigid heterocyclic framework. Research has shown the successful synthesis of analogous 1,3-dioxolanes from other propane-1,2-diol derivatives, highlighting the reliability of this transformation. rasayanjournal.co.in

Table 1: Examples of Fluorinated Heterocyclic Compounds via Ketalization/Acetalization

Carbonyl Reactant Resulting Heterocycle Name
Acetone CH₃ CH₃ 4-(Difluoromethyl)-2,2-dimethyl-1,3-dioxolane
Formaldehyde H H 4-(Difluoromethyl)-1,3-dioxolane
Benzaldehyde C₆H₅ H 4-(Difluoromethyl)-2-phenyl-1,3-dioxolane

Construction of Longer Fluorinated Carbon Chains

The hydroxyl groups of this compound serve as reactive handles for building longer carbon chains, primarily through the formation of ether linkages. The Williamson ether synthesis is a fundamental and widely used method for this purpose. wikipedia.orgtcichemicals.com This reaction involves the deprotonation of one or both hydroxyl groups by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then reacts with an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form an ether. masterorganicchemistry.comchemistnotes.com

The reaction can be controlled to achieve mono- or di-etherification. Due to the higher reactivity of the primary hydroxyl group compared to the secondary one, mono-alkylation will predominantly occur at the C1 position under controlled conditions.

The general reaction for mono-etherification is as follows:

Figure 2: General reaction scheme for the construction of a longer acyclic chain from this compound via Williamson ether synthesis.

This method allows for the introduction of a wide variety of alkyl or aryl-alkyl groups, effectively extending the carbon chain of the original fluorinated diol. For instance, reacting the diol with benzyl bromide in the presence of a base would yield a benzyl ether derivative, a common strategy for introducing a stable, yet easily removable, protecting group or for modifying the molecule's properties. ethz.ch Similar etherification reactions are noted as key derivatization pathways for analogous fluorinated diols. chemshuttle.com

Table 2: Research Findings on Acyclic Chain Extension via Etherification

Alkylating Agent (R-X) Base Expected Major Product
Methyl Iodide (CH₃I) NaH 1-(Difluoromethoxy)-3-methoxypropane-2-ol
Benzyl Bromide (BnBr) NaH 1-(Benzyloxy)-3-(difluoromethyl)propan-2-ol

These derivatization pathways underscore the versatility of this compound as a precursor for a range of fluorinated molecules. The ability to form both cyclic structures and extended acyclic chains opens up possibilities for its use in medicinal chemistry, materials science, and agrochemicals, where the introduction of fluorine often imparts desirable properties.

Applications of 3,3 Difluoropropane 1,2 Diol As a Research Building Block

Strategic Utility in Organic Synthesis

3,3-Difluoropropane-1,2-diol is a valuable chiral building block in organic synthesis, prized for its unique structural and chemical properties imparted by the two fluorine atoms at the 3-position and hydroxyl groups at the 1 and 2 positions. evitachem.com Its utility spans from being a precursor for complex fluorinated molecules to serving as a chiral auxiliary in reactions that require precise stereochemical control.

Precursor for Complex Fluorinated Architectures

The presence of both fluorine atoms and hydroxyl groups makes this compound a versatile starting material for the synthesis of more complex fluorinated compounds. The hydroxyl groups can undergo various transformations such as oxidation to form difluoroacetone or other derivatives, and substitution reactions to introduce other functional groups. evitachem.com This reactivity allows for the construction of diverse molecular architectures containing the difluoropropyl motif.

For instance, fluorinated building blocks are crucial for creating biologically active target structures. d-nb.info The synthesis of such complex molecules often relies on the strategic incorporation of fluorinated precursors like this compound. Its unique structure is a key component in the development of novel pharmaceuticals and agrochemicals. evitachem.com The compound can also be utilized in the synthesis of advanced materials due to its fluorinated nature. evitachem.com

One common synthetic route to (R)-3,3-difluoropropane-1,2-diol involves the asymmetric reduction of 3,3-difluoroacetone using chiral catalysts, a method that ensures high enantiomeric purity. evitachem.com This enantiomerically pure diol is then available for further synthetic manipulations, leading to a variety of chiral fluorinated products.

Chiral Auxiliary in Stereoselective Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org While there is no direct evidence in the provided search results of this compound itself being used as a chiral auxiliary, its chiral nature and the presence of hydroxyl groups make it a potential candidate for such applications. Chiral diols are known to be effective in directing the stereochemistry of various reactions. The principle involves attaching the chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then removing the auxiliary to yield an enantiomerically enriched product.

Contributions to Medicinal Chemistry and Drug Discovery Research

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties of a molecule. researchgate.net this compound, as a source of a difluorinated propyl group, plays a significant role in this area.

Modulation of Molecular Properties (e.g., pKa, Conformational Control) via Fluorine Incorporation

The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule. The strong electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, which is a critical factor in controlling the physical properties of a drug candidate. researchgate.net This can influence a drug's solubility, permeability, and protein binding. researchgate.net

Furthermore, the presence of fluorine can impose a conformational bias on a molecule. researchgate.net The gauche effect, an interaction between adjacent fluorine atoms and other groups, can influence the preferred three-dimensional shape of a molecule. researchgate.net This conformational control can be strategically used to optimize the binding of a drug to its target. researchgate.net The study of 1,3-difluorinated alkanes has shown that the 1,3-difluoro motif strongly influences alkane chain conformation, with a significant dependence on the polarity of the medium. acs.org

Interactive Data Table: Impact of Fluorination on Molecular Properties

PropertyEffect of Fluorine IncorporationReference
pKaModulation of pKa of proximal functional groups researchgate.net
ConformationExerts a conformational bias researchgate.net
LipophilicityCan increase or decrease depending on the fluorination pattern researchgate.net
Metabolic StabilityGenerally increases metabolic stability acs.orgresearchgate.net
Membrane PermeabilityCan be enhanced researchgate.net
Binding AffinityCan be increased through electrostatic interactions researchgate.net

Development of Fluorinated Bioisosteres and Analogues

A bioisostere is a chemical substituent that can be interchanged with another substituent in a drug molecule without significantly affecting its biological activity. The difluoromethyl group, which can be derived from this compound, can serve as a metabolically stable bioisostere for hydroxyl, thiol, or amino groups. researchgate.net This allows medicinal chemists to replace metabolically vulnerable groups with a more robust alternative, potentially improving the pharmacokinetic profile of a drug.

The synthesis of fluorinated analogues of existing drugs or lead compounds is a common strategy in drug discovery. This compound provides a ready source for the difluoropropyl moiety, enabling the creation of new chemical entities with potentially improved properties. lookchem.com

Design of Compounds with Enhanced Metabolic Stability or Membrane Permeability

One of the most significant advantages of incorporating fluorine into a drug molecule is the enhancement of its metabolic stability. acs.orgresearchgate.net The carbon-fluorine bond is exceptionally strong and not easily broken by metabolic enzymes. acs.org This increased stability can lead to a longer half-life of the drug in the body. acs.org The introduction of two fluorine atoms, as in the case of the cholesterol absorption inhibitor ezetimibe, was a critical step toward increased metabolic stability. acs.org

Fluorine can also be used to enhance the membrane permeability of a drug. researchgate.net In some cases, the introduction of fluorine can improve a drug's ability to cross biological membranes, such as the blood-brain barrier. researchgate.net This is particularly important for drugs that target the central nervous system. The effect of fluorine on permeability can be attributed to factors like masking hydrogen bond donors through intramolecular interactions. acs.org

Future Directions and Unresolved Research Questions

Development of More Efficient and Sustainable Synthetic Methodologies

The current known synthesis of enantiomerically pure (R)-3,3-difluoropropane-1,2-diol commences from the readily available chiral precursor, D-mannitol. This multi-step synthesis, as detailed in patent literature, involves the oxidative cleavage of a protected mannitol (B672) derivative to an aldehyde, followed by deoxofluorination, and subsequent deprotection to yield the target diol. rsc.org

While this route provides access to the desired enantiomer, several aspects present opportunities for future research aimed at enhancing efficiency and sustainability. Key areas for investigation include:

Exploration of Alternative Starting Materials: Investigating the use of other chiral pool starting materials or the development of an asymmetric synthesis from achiral precursors could provide more direct and cost-effective routes.

Optimization of Fluorination Reactions: The deoxofluorination step is critical and often employs reagents that can be hazardous and produce significant waste. Research into catalytic and more environmentally benign fluorinating agents would represent a significant advance.

Development of Scalable Processes: The transition from laboratory-scale synthesis to industrial production necessitates robust and scalable reaction conditions. Future work should focus on developing procedures that are amenable to large-scale manufacturing.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for 3,3-Difluoropropane-1,2-diol

Starting Material Key Transformation Potential Advantages Potential Challenges
D-Mannitol Oxidative cleavage, deoxofluorination Enantiomerically pure Multi-step, use of hazardous reagents
Achiral precursors Asymmetric dihydroxylation, fluorination Potentially shorter route Development of highly selective catalysts
Fluorinated building blocks Nucleophilic addition Direct incorporation of fluorine Availability of suitable starting materials

Exploration of Novel Reactivity and Catalytic Transformations

The known reactivity of this compound is currently limited to its use as an intermediate, where the hydroxyl groups are protected or converted into other functionalities for subsequent reactions. rsc.org A significant area for future research lies in the systematic exploration of its reactivity and the development of novel catalytic transformations.

The presence of the gem-difluoro group at the 3-position is expected to exert a strong electron-withdrawing effect, influencing the reactivity of the adjacent hydroxyl groups. Future investigations could explore:

Selective Functionalization: Developing catalytic methods for the selective mono-functionalization of either the primary or secondary hydroxyl group would enhance its utility as a versatile building block.

Cyclization Reactions: The diol functionality is a precursor for the synthesis of various heterocyclic structures. The influence of the difluoromethyl group on the ease of formation and stability of these rings is an area ripe for exploration.

Oxidation and Reduction Reactions: Investigating the oxidation of the hydroxyl groups to the corresponding carbonyl compounds and the stereoselective reduction of these ketones would provide access to a wider range of chiral fluorinated molecules.

Catalytic Derivatization: The development of catalytic methods for the etherification, esterification, and amination of the diol would expand the library of accessible derivatives for various applications.

Advanced Mechanistic Studies of Reactions Involving the Difluoropropane-1,2-diol Motif

A thorough understanding of the reaction mechanisms is fundamental to the optimization of existing transformations and the design of new ones. Currently, there is a lack of detailed mechanistic studies for reactions involving the this compound motif.

Future research in this area should focus on:

Kinetic and Thermodynamic Studies: Quantifying the rates and equilibria of reactions involving the diol will provide valuable insights into the influence of the gem-difluoro group on reactivity.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, transition states, and intermediate structures, providing a deeper understanding of the underlying reaction mechanisms.

Spectroscopic Analysis of Intermediates: The use of advanced spectroscopic techniques, such as in-situ NMR and IR, could allow for the direct observation and characterization of transient intermediates in reactions involving the diol.

Isotope Labeling Studies: The use of isotopic labeling can help to elucidate the movement of atoms and the breaking and forming of bonds during a reaction, providing definitive evidence for proposed mechanisms.

Expansion of Research Applications in Emerging Scientific Fields

The current application of this compound is primarily within the realm of medicinal chemistry, where it serves as a chiral building block for the synthesis of complex drug candidates. rsc.org However, the unique properties imparted by the gem-difluoro group suggest that its utility could extend to other emerging scientific fields.

Potential areas for future application-oriented research include:

Materials Science: The incorporation of the this compound motif into polymers could lead to materials with novel properties, such as enhanced thermal stability, chemical resistance, and specific liquid crystalline behavior.

Agrochemicals: The introduction of fluorinated moieties is a well-established strategy in the design of new pesticides and herbicides. The chiral nature of this compound could lead to the development of more selective and potent agrochemicals.

Chemical Biology: As a chiral, fluorinated molecule, it could be used as a probe to study biological systems. The fluorine atoms can serve as reporters for 19F NMR studies, allowing for the investigation of molecular interactions and dynamics in a biological context.

Catalysis: The diol could serve as a chiral ligand for the development of new asymmetric catalysts. The electronic properties of the difluoromethyl group could influence the catalytic activity and selectivity of the metal center.

The potential applications are summarized in the interactive data table below.

Table 2: Potential Future Applications of this compound

Field Potential Application Rationale
Materials Science Monomer for fluorinated polymers Enhance thermal and chemical stability
Agrochemicals Chiral building block for pesticides Improve potency and selectivity
Chemical Biology 19F NMR probe Study biological interactions
Asymmetric Catalysis Chiral ligand Induce stereoselectivity in reactions

Q & A

Q. What are the established synthetic routes for 3,3-Difluoropropane-1,2-diol, and what analytical methods validate its purity and structure?

Methodological Answer: Synthesis typically involves fluorination of propane-1,2-diol precursors using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For example, fluorination of 3-ketopropane-1,2-diol derivatives can yield the target compound via nucleophilic substitution. Post-synthesis, characterization should include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorine substitution and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., DART-MS) to verify molecular weight and fragmentation patterns.
  • Chromatography : HPLC or GC-MS to assess purity, with BSTFA derivatization for volatile analysis .

Q. Table 1: Example Reaction Conditions

ReagentSolventTemperatureYield (%)
DASTDCM-78°C65–75
Deoxo-FluorTHF0°C → RT70–80

Q. What are the key physicochemical properties of this compound that affect its solubility and stability in aqueous versus organic matrices?

Methodological Answer: Key properties include:

  • Hydrophilicity : The presence of two hydroxyl groups enhances water solubility, but fluorination reduces polarity compared to non-fluorinated analogs.
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store in anhydrous environments.
  • Thermal Stability : Decomposes above 150°C, requiring low-temperature storage.
    Experimental validation:
  • Use Karl Fischer titration for water content analysis.
  • Conduct stability studies via accelerated degradation (40°C/75% RH) with HPLC monitoring .

Advanced Research Questions

Q. How does the fluorination pattern in this compound influence its reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?

Methodological Answer: The geminal difluoro group creates strong electron-withdrawing effects, increasing the electrophilicity of adjacent carbons. This enhances reactivity in SN2 reactions but may sterically hinder bulky nucleophiles. Comparative studies can be designed as follows:

  • Kinetic Analysis : Monitor reaction rates with iodide ions in acetone.
  • DFT Calculations : Compare activation energies of fluorinated vs. non-fluorinated diols.
  • Stereochemical Probes : Use chiral derivatizing agents (e.g., Mosher’s acid) to track configuration retention/inversion .

Q. What computational strategies are recommended to predict the binding affinity of this compound with viral proteins, based on existing molecular docking studies of related diols?

Methodological Answer: Leverage molecular docking tools (AutoDock Vina, Schrödinger Suite) with these parameters:

  • Protein Preparation : Use cryo-EM structures (e.g., SARS-CoV-2 spike protein) and optimize hydrogen bonding networks.
  • Ligand Flexibility : Account for diol conformational isomers using genetic algorithm-based sampling.
  • Validation : Compare results with experimental data from analogous diols (e.g., 1,1-diphenylpropane-1,2-diol in spike protein binding studies) .

Q. Table 2: Docking Parameters for Viral Targets

SoftwareScoring FunctionGrid Box SizeRotatable Bonds
AutoDock VinaAMBER forcefield20 ų6

Q. How can researchers design in vitro assays to assess the genotoxic potential of this compound, considering conflicting data from structurally similar compounds?

Methodological Answer: Address potential contradictions using a tiered approach:

Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction).

Micronucleus Assay : Evaluate chromosomal damage in mammalian cell lines (e.g., CHO-K1).

Comet Assay : Quantify DNA strand breaks in human hepatocytes.
Interpret results cautiously, as fluorinated diols may exhibit different metabolic pathways compared to chlorinated analogs (e.g., 3-MCPD’s carcinogenicity via glycidamide formation) .

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